![molecular formula C19H16N2O3S B2963957 N-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,3-二氢-1,4-苯并二氧杂环-6-甲酰胺 CAS No. 477550-34-8](/img/structure/B2963957.png)

N-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,3-二氢-1,4-苯并二氧杂环-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

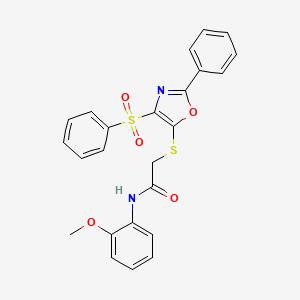

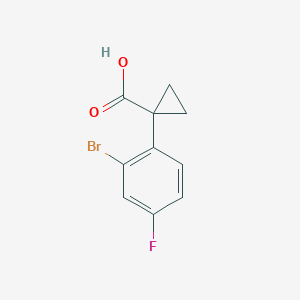

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzodioxine ring (a seven-membered ring containing two oxygen atoms), and a carboxamide group (a carbonyl group attached to a nitrogen). These functional groups suggest that this compound could have a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiazole ring could be formed through a condensation reaction involving a thiol and an amine. The benzodioxine ring could be formed through a nucleophilic substitution reaction involving a phenol and a halogenated compound. The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. The presence of the thiazole and benzodioxine rings would introduce rigidity into the structure, potentially allowing for specific interactions with biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is known to participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions. The benzodioxine ring could undergo reactions involving the cleavage of the oxygen-oxygen bond. The carboxamide group could participate in reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in water .科学研究应用

在人体内的代谢和分布

N-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,3-二氢-1,4-苯并二氧杂环-6-甲酰胺,被确认为 SB-649868,是一种为治疗失眠而开发的食欲素 1 和 2 受体拮抗剂。它在人体内的代谢涉及在 9 天内几乎完全消除,主要通过粪便(79%),尿液排泄占总放射活性的 12%。SB-649868 被广泛代谢,未经改变而排出的量可以忽略不计。代谢的主要途径涉及苯并呋喃环的氧化,产生重要的代谢物,包括 M98 和 M25。该研究突出了该药物的代谢和分布途径,这对于了解其药代动力学和优化治疗效果至关重要 (Renzulli 等人,2011)。

抗癌活性

对取代苯甲酰胺的研究显示了潜在的抗癌应用。一项研究合成并评估了一系列取代苯甲酰胺对各种癌细胞系的抗癌活性,包括 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌)。这些化合物表现出中等至优异的抗癌活性,一些衍生物显示出比参考药物依托泊苷更高的有效性。这项研究通过利用苯甲酰胺的化学框架为开发抗癌疗法开辟了新途径 (Ravinaik 等人,2021)。

利尿活性

联苯并苯并噻唑-2-甲酰胺衍生物已被合成并评估了其在体内的利尿活性。在这些衍生物中,N-(1,3-苯并噻唑-2-基)-1,1'-联苯-4-甲酰胺展示出有希望的利尿潜力,表明在需要利尿的疾病中具有潜在的治疗应用。这项研究强调了苯并噻唑衍生物在药物化学中的多功能性,提供了一类新的利尿剂 (Yar & Ansari,2009)。

抗菌活性

寻找新的抗菌剂导致了苯并噻唑和苯甲酰胺衍生物的合成,它们对各种细菌和真菌菌株表现出强大的抗菌性能。例如,一项研究合成了 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物,并筛选了它们的抗菌活性,显示出对致病菌株的显着效力。此类化合物对某些革兰氏阳性菌比参考药物更有效,突出了苯并噻唑衍生物在开发新的抗菌疗法中的潜力 (Bikobo 等人,2017)。

作用机制

Target of Action

It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-2-4-13(5-3-12)15-11-25-19(20-15)21-18(22)14-6-7-16-17(10-14)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORIBLLPTWZSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)

![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)

![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)

![4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile](/img/structure/B2963889.png)

![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)